molecular formula C5H2Cl2OS B1659718 3,4-dichlorothiophene-2-carbaldehyde CAS No. 67482-50-2

3,4-dichlorothiophene-2-carbaldehyde

Cat. No.: B1659718
CAS No.: 67482-50-2
M. Wt: 181.04
InChI Key: QMQVKAZCIHNMCX-UHFFFAOYSA-N
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Description

3,4-Dichlorothiophene-2-carbaldehyde is a versatile chlorinated heteroaromatic building block designed for research and development applications. This compound features a reactive aldehyde functional group that allows for further synthetic modifications, making it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules. Thiophene derivatives are of significant interest in materials science due to their applications in organic electronics, such as in the development of organic light-emitting devices and dye-sensitized solar cells . In pharmaceutical research, structurally similar thiophene-carbaldehyde compounds serve as key precursors in the synthesis of molecules evaluated for various biological activities. Research on analogous compounds has demonstrated potential in areas such as antibacterial and spasmolytic activities . The dichloro substitution on the thiophene ring can influence the compound's electronic properties and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. As with many specialized aldehydes, proper storage conditions are recommended to maintain stability; storing in a cool, dark place under an inert atmosphere is advisable . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichlorothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2OS/c6-3-2-9-4(1-8)5(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQVKAZCIHNMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284640
Record name 3,4-Dichloro-2-thiophenecarboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67482-50-2
Record name 3,4-Dichloro-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67482-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-2-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 3,4 Dichlorothiophene 2 Carbaldehyde

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, exhibits a rich and varied reactivity. e-bookshelf.de While it undergoes electrophilic aromatic substitution more readily than benzene (B151609), the presence of substituents significantly modifies this behavior. e-bookshelf.depearson.com

Electrophilic Aromatic Substitution (EAS) on Halogenated Thiophenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including thiophenes. masterorganicchemistry.com This process involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The general mechanism proceeds through a two-step process: the initial attack of the electrophile to form a cationic intermediate, known as a σ-complex or arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

Halogenation of thiophene is a facile process, often occurring at room temperature or even lower, and can lead to polysubstitution if not carefully controlled. iust.ac.ir The rate of halogenation for thiophene is significantly faster than that of benzene. iust.ac.ir

The presence of chlorine atoms on the thiophene ring, as in 3,4-dichlorothiophene-2-carbaldehyde, has a profound impact on its reactivity towards electrophiles. Halogens are generally considered deactivating groups in electrophilic aromatic substitution. libretexts.org This deactivation stems from their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. libretexts.org

Despite being deactivators, halogens are ortho-, para-directors in electrophilic aromatic substitution on benzene rings. libretexts.org This directing effect is attributed to the ability of the halogen's lone pairs of electrons to stabilize the cationic intermediate through resonance, particularly when the electrophile attacks the ortho or para positions. libretexts.org In the case of substituted thiophenes, the regioselectivity of EAS is influenced by the electronic nature and position of the existing substituents. youtube.com Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. youtube.comyoutube.com

For this compound, both the chlorine atoms and the carbaldehyde group are electron-withdrawing, thus deactivating the ring towards electrophilic attack. The aldehyde group is a meta-director. libretexts.org The chlorine atoms, while deactivating, can direct to adjacent positions through resonance stabilization of the intermediate. The interplay of these effects determines the ultimate position of substitution.

In the context of halogenated thiophenes, various reactions can compete with the desired substitution on the thiophene nucleus. For instance, under certain conditions, oxidation of the thiophene sulfur atom can occur. iust.ac.ir Additionally, reactions involving the aldehyde group, such as condensation reactions, can compete with reactions on the ring. researchgate.net The choice of reagents and reaction conditions is therefore critical to steer the reaction towards the intended product.

Nucleophilic Substitution Reactions Involving Chlorine Atoms

While the carbon-halogen bonds in aryl halides are generally strong, nucleophilic substitution can occur under specific conditions, particularly when the ring is activated by electron-withdrawing groups. libretexts.org In this compound, the electron-withdrawing nature of the aldehyde group and the other chlorine atom can facilitate nucleophilic attack.

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides is a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring. libretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. nih.gov Halogenated thiophenes are excellent substrates for these reactions. jcu.edu.au

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. semanticscholar.orgyoutube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The catalytic cycle is generally understood to involve three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govnih.gov A series of 4-arylthiophene-2-carbaldehydes have been synthesized in moderate to excellent yields via Suzuki-Miyaura cross-coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters. nih.govmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Thiophenes
Thiophene SubstrateCoupling PartnerCatalystBaseProductYield (%)Reference
4-Bromothiophene-2-carbaldehydePhenylboronic esterPd(PPh₃)₄K₃PO₄4-Phenylthiophene-2-carbaldehydeGood nih.govmdpi.com
4-Bromothiophene-2-carbaldehyde3,5-bis(trifluoromethyl)phenylboronic esterPd(PPh₃)₄K₃PO₄4-(3,5-bis(trifluoromethyl)phenyl)thiophene-2-carbaldehydeExcellent mdpi.com
5-Bromoindazoles2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃5-(Thiophen-2-yl)-1H-indazolesGood semanticscholar.org
2,5-Dibromothiophene4-Vinylphenylboronic acidPd(PPh₃)₄Na₂CO₃2,5-bis(4-vinylphenyl)thiophene- nih.gov

The Negishi coupling reaction is another important palladium- or nickel-catalyzed cross-coupling reaction that joins an organozinc compound with an organic halide or triflate. wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction is valued for its ability to couple a wide variety of substrates, including those with sp³, sp², and sp hybridized carbon atoms. wikipedia.org The mechanism of the Negishi coupling is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. numberanalytics.com Organozinc reagents are typically more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times. wikipedia.org

Table 2: Features of Negishi Coupling Reactions
FeatureDescriptionReference
Catalysts Typically Palladium(0) or Nickel(0) complexes. numberanalytics.comnumberanalytics.com
Substrates Organic halides (Cl, Br, I), triflates, and organozinc compounds. wikipedia.org
Mechanism Oxidative addition, transmetalation, reductive elimination. numberanalytics.com
Advantages High reactivity of organozinc reagents, broad scope. wikipedia.org
Limitations Organozinc reagents are sensitive to moisture and air. wikipedia.org

Besides palladium, other transition metals can catalyze cross-coupling reactions of halogenated thiophenes. Nickel catalysts, for example, are often used in Negishi couplings and can be advantageous in certain cases. wikipedia.org Copper and copper(I) salts have also been employed to catalyze the displacement of bromine and iodine on thiophene rings. iust.ac.ir Furthermore, transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids provide another route to functionalized thiophenes. rsc.org

Diels-Alder Reactions and Thiophene S,S-Dioxides as Reactive Intermediates

Thiophenes are generally poor dienes in Diels-Alder reactions due to their aromatic character. nih.gov However, the reactivity of the thiophene ring can be dramatically enhanced by oxidation of the sulfur atom to a sulfone, forming a thiophene S,S-dioxide. This transformation disrupts the aromaticity of the ring, yielding a highly reactive diene suitable for [4+2] cycloaddition reactions. nih.govresearchtrends.net

In the case of 3,4-dichlorothiophene (B91457), oxidation yields 3,4-dichlorothiophene 1,1-dioxide, a potent dienophile. This intermediate readily participates in Diels-Alder reactions with various alkenes. The subsequent cycloaddition adducts can then undergo thermal extrusion of sulfur dioxide (SO₂) to yield substituted cyclohexadiene products. A key study detailed the Diels-Alder reactions of 3,4-dichlorothiophene 1,1-dioxide, highlighting its utility in synthesizing chlorinated polycyclic compounds. acs.org The reaction proceeds by cycloaddition of a dienophile across the diene system of the thiophene dioxide, followed by the elimination of SO₂, which drives the reaction forward and results in the formation of a new six-membered ring. acs.org

Table 1: Representative Diels-Alder Reaction of 3,4-Dichlorothiophene 1,1-Dioxide

Diene Dienophile Product Reference

Note: The initial adduct subsequently loses SO₂ to form a cyclohexadiene derivative.

Reactivity of the Aldehyde Functional Group

The aldehyde group in this compound is the primary site for a variety of chemical transformations. The strong electron-withdrawing effect of the dichlorothiophene ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. ncert.nic.in

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a characteristic reaction of aldehydes. numberanalytics.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then protonated, typically by the solvent or upon acidic workup, to yield an alcohol. pressbooks.pub

Due to the two chlorine atoms on the thiophene ring, the carbonyl carbon of this compound is rendered significantly more electron-deficient compared to unsubstituted thiophene-2-carbaldehyde (B41791) or benzaldehyde. This heightened electrophilicity increases its reactivity towards nucleophiles. The reaction proceeds via a two-step process: nucleophilic attack followed by protonation. numberanalytics.com

General Mechanism of Nucleophilic Addition:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the partially positive carbonyl carbon, breaking the C=O π bond and pushing electrons onto the oxygen atom. This forms a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the alkoxide intermediate abstracts a proton from a proton source (e.g., water, acid) to give the final alcohol product. libretexts.org

Condensation Reactions with Amines and Active Methylene (B1212753) Compounds (e.g., Schiff Base Formation)

The electrophilic aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves nucleophilic addition of the amine to the carbonyl group, followed by dehydration. researchgate.netarabjchem.org The reaction of thiophene-2-carboxaldehyde with various substituted anilines in an ethanol (B145695) medium, catalyzed by a few drops of concentrated sulfuric acid, has been shown to produce the corresponding Schiff bases. orientjchem.org A similar pathway is expected for the 3,4-dichloro derivative.

Similarly, this compound can react with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in a Knoevenagel condensation. nih.govbanglajol.info This reaction is typically base-catalyzed, where the base abstracts a proton from the active methylene compound to generate a carbanion. The carbanion then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration yields a new carbon-carbon double bond. lookchem.com

Table 2: Illustrative Condensation Reactions

Reactant 1 Reactant 2 Catalyst Product Type
This compound Aniline H⁺ (e.g., H₂SO₄) Schiff Base (Imine)
This compound Malononitrile Base (e.g., Piperidine) Benzylidene Malononitrile Derivative

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of aldehydes to carboxylic acids is a common transformation. ijsrst.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromium trioxide (CrO₃) in an acidic medium are effective for this purpose. smolecule.com The oxidation of thiophene-2-carbaldehyde to thiophene-2-carboxylic acid has been well-documented, proceeding via a chromate (B82759) ester intermediate when using chromium reagents. smolecule.com Given its structure, this compound is expected to undergo a similar oxidation to yield 3,4-dichlorothiophene-2-carboxylic acid.

Reduction: The reduction of the aldehyde group to a primary alcohol can be efficiently achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for reducing aldehydes and ketones in alcoholic solvents like methanol (B129727) or ethanol. ugm.ac.idcommonorganicchemistry.com For less reactive carbonyls or when a more potent reagent is needed, lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or THF is employed, followed by an aqueous workup. smolecule.com It is anticipated that this compound would be reduced to (3,4-dichlorothiophen-2-yl)methanol (B6226716) under these standard conditions.

Table 3: Common Oxidation and Reduction Reagents

Transformation Reagent Product
Oxidation Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ 3,4-Dichlorothiophene-2-carboxylic acid
Oxidation Hydrogen Peroxide (H₂O₂) / Acetic Acid 3,4-Dichlorothiophene-2-carboxylic acid
Reduction Sodium Borohydride (NaBH₄) / Methanol (3,4-Dichlorothiophen-2-yl)methanol

Reactivity in Claisen-Schmidt Condensations for Chalcone (B49325) Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and an aliphatic ketone or acetophenone (B1666503) to form an α,β-unsaturated ketone, commonly known as a chalcone. scispace.com This reaction is a cornerstone for synthesizing a wide variety of chalcone derivatives, which are precursors to flavonoids and other biologically important molecules. ncert.nic.inresearchgate.net

In this reaction, this compound serves as the aromatic aldehyde component. The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base (e.g., NaOH, KOH) to form an enolate ion. nih.gov This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration (elimination of water) to yield the stable, conjugated chalcone structure. researchgate.net The use of various substituted acetophenones allows for the synthesis of a diverse library of chalcones derived from this compound.

Table 4: Representative Chalcones from this compound

Aldehyde Ketone Partner Base/Solvent Expected Chalcone Product
This compound Acetophenone NaOH / Ethanol 1-Phenyl-3-(3,4-dichlorothiophen-2-yl)prop-2-en-1-one
This compound 4'-Methoxyacetophenone KOH / Methanol 1-(4-Methoxyphenyl)-3-(3,4-dichlorothiophen-2-yl)prop-2-en-1-one

Synthetic Applications of 3,4 Dichlorothiophene 2 Carbaldehyde As a Versatile Building Block

Construction of Diverse Heterocyclic Systems

The reactivity of the carbaldehyde group, coupled with the inherent chemical properties of the dichlorothiophene moiety, allows for the facile construction of various heterocyclic frameworks. These heterocycles are of great interest due to their prevalence in biologically active compounds and functional materials.

Pyrazole (B372694) and Thiazole (B1198619) Derivatives Incorporating the Dichlorothiophene Moiety

The aldehyde functionality of 3,4-dichlorothiophene-2-carbaldehyde serves as a key handle for the synthesis of pyrazole and thiazole derivatives. Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are known for their wide range of pharmacological activities. mdpi.com The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com In the context of this compound, it can be transformed into a suitable precursor that then undergoes cyclization to form the pyrazole ring. For instance, the Vilsmeier-Haack reaction is a common method for synthesizing pyrazole-4-carbaldehydes, which are valuable intermediates. umich.eduresearchgate.net

Similarly, thiazole derivatives, which contain a five-membered ring with both sulfur and nitrogen atoms, are significant scaffolds in medicinal chemistry. nih.govbepls.com The synthesis of thiazoles frequently employs the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.net this compound can be readily converted to intermediates suitable for this reaction. For example, it can be reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone, which can then be cyclized with various phenacyl bromides to yield a series of thiazole derivatives. researchgate.netnih.gov This approach has been successfully utilized to synthesize novel thiazole derivatives of thiophene (B33073) carbaldehyde. researchgate.net

The incorporation of the 3,4-dichlorothiophene (B91457) moiety into these heterocyclic systems is of particular interest as the halogen atoms can significantly influence the physicochemical and biological properties of the final compounds.

Fused Thiophene Systems

The development of fused thiophene systems is a significant area of research, particularly in materials science for applications in organic electronics. nih.gov While direct synthesis of fused systems from this compound is not extensively detailed in the provided context, the general principles of thiophene synthesis can be applied. Classical methods for thiophene synthesis often involve condensation reactions. organic-chemistry.org The aldehyde group of this compound could potentially be utilized in cyclization reactions to form fused rings. For instance, it could be a starting point for creating polycyclic aromatic hydrocarbons containing a thiophene unit.

Multi-substituted Chalcone (B49325) Frameworks

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse biological activities. nih.gov The standard method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone (B1666503). mdpi.comjetir.org

This compound is an ideal substrate for this reaction, readily condensing with various substituted acetophenones to produce a diverse range of chalcones bearing the 3,4-dichlorothiophene moiety. nih.gov The reaction is typically carried out in the presence of a base such as potassium hydroxide (B78521) in an alcoholic solvent. nih.gov This synthetic route allows for the introduction of a wide variety of substituents on the second aromatic ring, leading to a library of multi-substituted chalcone frameworks. nih.govresearchgate.net

Reactant 1Reactant 2Product
This compoundSubstituted AcetophenoneMulti-substituted Chalcone

Precursor to Agrochemical and Pharmaceutical Intermediate Compounds

The versatility of this compound extends to its use as a precursor for agrochemical and pharmaceutical intermediates. Halogenated thiophenes are key components in the development of new insecticides. beilstein-journals.org The specific substitution pattern of this compound can be a crucial element in designing molecules with desired biological activity. Its derivatives are explored for potential use as agrochemicals. smolecule.com

In the pharmaceutical realm, thiophene-containing compounds are prevalent in a number of marketed drugs. researchgate.net The aldehyde group of this compound provides a reactive site for further chemical transformations, allowing for its incorporation into more complex molecular architectures with potential therapeutic applications. smolecule.com For example, it serves as a precursor for synthesizing drugs like eprosartan (B1671555) and azosemide. smolecule.com

Development of Advanced Organic Materials

Thiophene-based materials have emerged as a cornerstone in the field of organic electronics due to their excellent charge transport properties and environmental stability. cmu.edu this compound serves as a valuable monomer or intermediate in the synthesis of these advanced organic materials.

Synthesis of Conductive Polymers and Organic Semiconductors from Thiophene Carbaldehydes

Polythiophenes are a significant class of conductive polymers with a wide range of applications in electronic and optoelectronic devices. cmu.edujournalskuwait.org The polymerization of thiophene monomers can be achieved through various methods, including chemical and electrochemical polymerization. journalskuwait.orgresearchgate.netresearchgate.net Thiophene-2-carbaldehyde (B41791) and its derivatives can be polymerized, often through reactions involving the aldehyde group. journalskuwait.orgresearchgate.net For instance, thiophene-2-carbaldehyde has been polymerized using hydrochloric acid as a catalyst in an alcohol solvent. journalskuwait.orgjournalskuwait.org The resulting polymers can exhibit interesting morphological and electronic properties. journalskuwait.orgresearchgate.net

Furthermore, thiophene-based organic semiconductors are crucial components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The design and synthesis of novel thiophene-containing molecules with tailored electronic properties is an active area of research. nih.govrsc.org The this compound unit can be incorporated into larger conjugated systems to fine-tune the energy levels and charge transport characteristics of the resulting organic semiconductors.

ApplicationKey Feature of this compound
Conductive PolymersServes as a monomer for polymerization
Organic SemiconductorsIncorporated into larger conjugated systems to tune electronic properties

Computational and Theoretical Investigations of 3,4 Dichlorothiophene 2 Carbaldehyde and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a important tool for investigating the electronic characteristics of thiophene (B33073) derivatives. DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic properties by solving the Schrödinger equation based on the electron density. nih.gov Such studies on thiophene-based systems help in understanding the influence of different substituents on the electronic distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In conjugated systems like thiophene derivatives, this energy gap can be tuned by introducing electron-donating or electron-withdrawing substituents. mdpi.comrsc.org For instance, DFT calculations on various thiophene sulfonamide derivatives have shown that the energy gap can range from 3.44 to 4.65 eV, reflecting the stability of these compounds. mdpi.com

Compound (Thiophene Derivative)EHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate-4.994-1.1423.852
N-(4-fluorophenyl)-5-methylthiophene-2-sulfonamide-6.42-1.774.65
N-(4-chlorophenyl)-5-methylthiophene-2-sulfonamide-6.52-1.954.57
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide-6.89-3.453.44

Data sourced from studies on various thiophene derivatives for illustrative purposes. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. researchgate.netresearchgate.net

For a molecule like 3,4-dichlorothiophene-2-carbaldehyde, an MEP analysis would be expected to show a significant region of negative electrostatic potential (red) around the oxygen atom of the carbaldehyde group, due to the lone pairs of electrons, making it a site for electrophilic attack. The hydrogen atom of the aldehyde group and regions near the chlorine atoms would likely exhibit positive potential (blue), indicating them as potential sites for nucleophilic interaction. The thiophene ring itself would show a complex distribution, influenced by the electron-withdrawing effects of the chlorine and carbaldehyde substituents. An MEP map of the parent thiophene molecule shows negative potential concentrated above and below the plane of the ring, associated with the π-electron system. researchgate.net

Reactivity Descriptors and Mechanistic Insights

DFT calculations provide not only information on electronic structure but also a range of "reactivity descriptors" that quantify the chemical reactivity of a molecule. These descriptors are derived from the conceptual DFT framework and are useful for predicting how a molecule will behave in a chemical reaction. researchgate.net

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated. Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. mdpi.com

These parameters are calculated using the following formulas:

Chemical Hardness (η): (ELUMO - EHOMO) / 2

Chemical Softness (S): 1 / η

Studies on 2-thiophene carboxylic acid thiourea (B124793) derivatives have demonstrated how different substituents affect these properties, providing a model for understanding halogenated thiophenes. mdpi.com

The electrophilicity index (ω) is a measure of a molecule's ability to accept electrons, providing a quantitative scale for its electrophilic character. It is calculated from the chemical potential (μ) and chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. mdpi.com

The relevant formulas are:

Chemical Potential (μ): (EHOMO + ELUMO) / 2

Electrophilicity Index (ω): μ² / (2η)

The table below presents these calculated reactivity descriptors for several 2-thiophene carboxylic acid thiourea derivatives, illustrating the impact of halogen and other substituents on reactivity.

Compound (Derivative of 2-Thiophene Carboxylic Acid Thiourea)Chemical Potential (μ) (eV)Chemical Hardness (η) (eV)Chemical Softness (S) (eV⁻¹)Electrophilicity Index (ω) (eV)
1-Cl (N-((2-chlorophenyl)carbamothioyl)thiophene-2-carboxamide)-4.5771.9650.5095.345
2-Br (N-((2-bromophenyl)carbamothioyl)thiophene-2-carboxamide)-4.6361.8980.5275.657
3-I (N-((2-iodophenyl)carbamothioyl)thiophene-2-carboxamide)-4.5511.7550.5705.908
4-OCH3 (N-((2-methoxyphenyl)carbamothioyl)thiophene-2-carboxamide)-4.1442.0960.4774.096
5-CH3 (N-((o-tolyl)carbamothioyl)thiophene-2-carboxamide)-4.2861.9960.5014.602

Data adapted from DFT studies on 2-thiophene carboxylic acid thiourea derivatives. mdpi.com

Theoretical Prediction of Spectroscopic Characteristics

Computational methods, especially DFT, are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. researchgate.net For this compound, theoretical calculations can provide predictions for its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. For a thiophene derivative, characteristic peaks such as C=O stretching of the aldehyde, C-Cl stretching, C-S stretching, and C=C stretching of the aromatic ring can be calculated and compared with experimental FT-IR spectra to confirm the structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). researchgate.net For this compound, theoretical calculations would predict the chemical shift for the aldehydic proton, the remaining proton on the thiophene ring, and the various carbon atoms. These predicted values are crucial for assigning peaks in experimental NMR spectra. For example, in synthesized 4-arylthiophene-2-carbaldehydes, the aldehyde proton typically appears as a singlet around δ 9.9 ppm. nih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis absorption spectra. researchgate.net The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n→π* and π→π* transitions, which are characteristic of molecules with carbonyl groups and conjugated π-systems. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and applications of this computational technique are well-established for analyzing the conformational landscape of substituted thiophenes and related heterocyclic compounds. MD simulations provide a powerful lens through which the dynamic behavior and conformational preferences of molecules can be explored over time, offering insights that complement static quantum mechanical calculations.

In a typical MD simulation protocol for a small organic molecule, a force field is first selected. Force fields are collections of equations and associated parameters designed to describe the potential energy of a system of atoms and molecules. Common force fields used for organic molecules include AMBER, CHARMM, and GROMOS. The simulation would then be set up by placing the molecule in a simulation box, often solvated with an explicit solvent like water to mimic physiological or solution-phase conditions. The system is then subjected to energy minimization to remove any unfavorable starting geometries. Following minimization, the system is gradually heated to a desired temperature and equilibrated to ensure it reaches a stable state. Finally, a production run is performed, during which the trajectory of the atoms is recorded over a set period, often on the nanosecond to microsecond timescale. mdpi.com

Analysis of the MD trajectory can reveal the most populated conformational states, the energy barriers between them, and the timescale of conformational transitions. For this compound, the primary focus of a conformational analysis via MD would be the dihedral angle between the thiophene ring and the carbaldehyde group. The interaction between the aldehyde's oxygen and the sulfur atom of the thiophene, as well as steric hindrance from the chlorine atoms, would be expected to influence the preferred orientation.

The stability of various conformers can be assessed by analyzing the potential energy of the system throughout the simulation. By plotting the distribution of the key dihedral angle, one can identify the most probable rotational isomers (rotamers). For thiophene-2-carbaldehyde (B41791) derivatives, two primary planar conformers are often considered: one where the aldehyde's carbonyl group is oriented towards the ring's sulfur atom (syn-conformer) and one where it is oriented away (anti-conformer). The presence of substituents on the thiophene ring, such as the chlorine atoms in this compound, can shift the energetic balance between these conformers.

The insights gained from molecular dynamics simulations are valuable for understanding how this compound and its derivatives might interact with other molecules, such as biological macromolecules in drug design studies. nih.gov The conformational flexibility or rigidity of the molecule can play a crucial role in its binding affinity and selectivity.

To illustrate the type of data that can be extracted from such a simulation, the following table represents a hypothetical analysis of the conformational preferences of this compound based on a molecular dynamics simulation.

Conformer Defining Dihedral Angle (Ring-C-C=O) Relative Population (%) Average Potential Energy (kcal/mol)
Syn-like ~0° ± 30°65%-15.2
Anti-like ~180° ± 30°35%-14.5

Note: The data in this table is hypothetical and serves to illustrate the potential findings of a molecular dynamics study. The actual conformational preferences would need to be determined through a dedicated computational study.

Future Research Directions and Unexplored Reactivity

Development of Novel Stereoselective Synthesis Methods

The creation of chiral molecules with high enantiomeric purity is a primary objective in modern organic synthesis, particularly for pharmaceutical applications. While the parent 3,4-dichlorothiophene-2-carbaldehyde is achiral, its aldehyde functionality is a prime handle for introducing stereocenters through asymmetric synthesis. Future research should prioritize the development of novel stereoselective methods targeting this group.

The asymmetric transformation of thiophene (B33073) derivatives is an area of growing interest, with strategies including catalytic asymmetric functionalization and dearomatization. nih.govrsc.orgresearchgate.net These approaches could be adapted to generate chiral derivatives from this compound. For instance, asymmetric aldol (B89426) reactions, reductive aldol reactions, or hetero-Diels-Alder reactions involving the aldehyde group could provide access to molecules with multiple contiguous chiral centers. purdue.edu

Organocatalysis presents a powerful tool for these transformations. Chiral bifunctional organocatalysts, such as those derived from quinine, have shown success in the asymmetric synthesis of tetrahydrothiophenes by promoting sulfa-Michael additions to nitroolefins with high diastereoselectivity and enantioselectivity. metu.edu.tr Similar catalyst systems could be designed to activate this compound towards enantioselective additions of various nucleophiles. Research has demonstrated that catalyst structure and reaction conditions, including solvent and temperature, are critical for achieving high stereoselectivity. nih.govresearchgate.net For example, in certain asymmetric intramolecular reactions of thiophenes, lowering the temperature from 0 °C to -60 °C significantly improved the enantiomeric excess from 65% to 97%. nih.gov

Table 1: Catalyst Performance in Asymmetric Thiophene Functionalization This table presents representative data from studies on related thiophene systems to illustrate the potential for catalyst optimization in the development of stereoselective methods for this compound derivatives.

Catalyst TypeReactionSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
Quinine-derived AmideIntramolecular 6π-ElectrocyclizationDichloromethane-409372 researchgate.net
Quinine-derived AmideIntramolecular 6π-ElectrocyclizationChloroform-409495 nih.govresearchgate.net
Quinine-derived AmideIntramolecular 6π-ElectrocyclizationChloroform-609997 nih.govresearchgate.net
Quinine-based BifunctionalSulfa-Michael AdditionTolueneRoom Temp-up to 70 metu.edu.tr

Future efforts could focus on designing specific chiral catalysts—both metal-based and organocatalytic—for reactions such as asymmetric allylation, cyanation, or Grignard additions to the aldehyde of this compound, thereby creating a diverse library of enantiomerically enriched thiophene derivatives for biological screening.

Exploration of Bioisosteric Replacements within the this compound Framework

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group to enhance desired properties without losing biological activity, is a fundamental concept in drug design. cambridgemedchemconsulting.combaranlab.org The this compound scaffold offers several positions where bioisosteric replacements could be explored to modulate physicochemical properties, metabolic stability, and target interactions.

The aldehyde group itself can be replaced with various bioisosteres. For instance, a nitrile group is a common replacement for an aldehyde, altering the molecule's hydrogen bonding capacity and electronic profile. Other potential replacements could include ketones or esters, depending on the desired interaction with a biological target.

The chlorine atoms at the 3- and 4-positions are also key targets for bioisosteric modification. While halogens are often crucial for activity, replacing them can fine-tune properties like lipophilicity and metabolic stability. For example, replacing a chlorine atom with a trifluoromethyl (CF3) group can significantly alter electronic properties and improve metabolic resistance. cambridgemedchemconsulting.com Fluorine is another common replacement for hydrogen or other halogens, often leading to improved binding affinity and metabolic stability.

Furthermore, the entire thiophene ring could be considered for replacement with other five- or six-membered heterocycles, such as furan, pyrrole, pyridine, or even a phenyl ring, to explore how different ring electronics and geometries affect activity. cambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound

Original GroupPotential Bioisostere(s)Potential Effect(s)Reference
Aldehyde (-CHO)Nitrile (-CN), Ketone (-COR), Ester (-COOR)Modulate H-bonding, electronic profile, reactivity cambridgemedchemconsulting.com
Chlorine (-Cl)Fluorine (-F), Trifluoromethyl (-CF3), Methyl (-CH3)Alter lipophilicity, metabolic stability, electronics cambridgemedchemconsulting.com
Thiophene RingPhenyl, Pyridyl, Furan, PyrroleModify aromaticity, H-bonding, overall geometry cambridgemedchemconsulting.com

Systematic exploration of these bioisosteric replacements could lead to the discovery of new analogues with improved pharmacokinetic profiles or novel biological activities.

Advanced Catalytic Transformations and Sustainable Synthetic Routes

Modern synthetic chemistry increasingly emphasizes the development of sustainable and efficient reactions that minimize waste and energy consumption. chemistryjournals.netnih.gov Future research on this compound should incorporate these principles by exploring advanced catalytic transformations and greener synthetic pathways.

One major area for advancement is the catalytic C-H functionalization of the thiophene ring. Direct arylation, a powerful alternative to traditional cross-coupling reactions, could be used to introduce aryl or heteroaryl substituents at the C-5 position of the thiophene ring, bypassing the need for pre-functionalization (e.g., halogenation or metallation). researchgate.net Palladium-catalyzed Suzuki-Miyaura reactions have already been successfully used to synthesize 4-arylthiophene-2-carbaldehydes from 4-bromothiophene-2-carbaldehyde, demonstrating the utility of cross-coupling for elaborating the thiophene core. nih.govnih.gov Applying similar catalytic C-H activation strategies to this compound would represent a significant step towards atom economy.

In addition to developing new reactions, optimizing the synthesis of the core molecule using green chemistry principles is crucial. chemistryjournals.net This could involve using alternative solvents like water, ionic liquids, or supercritical fluids to replace traditional volatile organic solvents. chemistryjournals.net Microwave-assisted synthesis and flow chemistry are other powerful techniques that can dramatically reduce reaction times, improve yields, and enhance safety and scalability compared to conventional batch processes. chemistryjournals.net For instance, the synthesis of various halogenated thiophene derivatives has been explored for manufacturing, and applying green methodologies to these multi-step processes could significantly reduce their environmental impact. beilstein-journals.orgbeilstein-journals.org

Table 3: Green Chemistry Strategies Applicable to Thiophene Synthesis

StrategyDescriptionPotential Benefit(s)Reference
Alternative SolventsUse of water, ionic liquids, or supercritical fluids instead of volatile organic solvents.Reduced toxicity, improved safety, potential for unique reactivity. chemistryjournals.net
Microwave-Assisted SynthesisUsing microwave radiation for rapid heating of reaction mixtures.Reduced reaction times, increased yields, lower energy consumption. chemistryjournals.netresearchgate.net
Flow ChemistryContinuous pumping of reactants through a reactor.Enhanced safety, better process control, easier scalability. chemistryjournals.net
BiocatalysisUse of enzymes as catalysts for specific transformations.High selectivity, mild reaction conditions, reduced environmental impact. chemistryjournals.net

By integrating these advanced catalytic methods and sustainable practices, the synthesis of this compound and its derivatives can become more efficient, cost-effective, and environmentally benign.

High-Throughput Screening for Novel Chemical Reactivity

High-Throughput Screening (HTS) is a technology platform widely used in drug discovery to test large numbers of compounds for biological activity. This approach can be repurposed to accelerate the discovery of novel chemical reactions and reactivity patterns. nih.gov Applying HTS to explore the chemical space of this compound could rapidly uncover unexplored transformations and expand its utility as a synthetic intermediate.

A typical HTS campaign for reactivity screening would involve reacting this compound with a large and diverse library of chemical reagents in a multi-well plate format. semanticscholar.org The library could include various nucleophiles, electrophiles, catalysts, and solvents. The reactions would be subjected to a range of conditions (e.g., temperature, pressure, light irradiation). Rapid analytical techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), are essential for analyzing the outcome of thousands of reactions quickly, often with analysis times orders of magnitude faster than conventional methods like UPLC/MS. rsc.org

This approach allows for the systematic and unbiased exploration of reaction space, potentially identifying unexpected or novel reactivity. For example, screening against a library of catalysts could reveal new C-H functionalization conditions or unexpected cyclization reactions. Screening against a diverse set of nucleophiles could identify novel addition products to the aldehyde or even substitution at the chlorinated positions under specific conditions. The data generated can be used to build structure-activity relationships for reactivity, guiding further reaction optimization. nih.gov

Table 4: Hypothetical High-Throughput Screening Setup for Reactivity Discovery

ParameterDescriptionExamples
Substrate The core molecule being investigated.This compound
Reagent Library A diverse collection of chemicals to react with the substrate.Nucleophiles (amines, thiols), electrophiles, organometallic reagents, various catalysts.
Reaction Conditions A matrix of different physical and chemical environments.Multiple solvents, wide temperature range, presence/absence of light, various bases/acids.
Plate Format Miniaturized reaction vessels for parallel synthesis.384-well or 1536-well plates.
Analytical Method Rapid technique to analyze reaction outcomes.Mass Spectrometry (DESI-MS, MALDI-MS), HPLC-MS.
Data Analysis Automated software to identify successful reactions ("hits").Custom software to detect product formation and quantify yield/conversion.

By employing HTS, chemists can move beyond traditional, hypothesis-driven research and embrace a data-driven approach to discover new transformations, ultimately accelerating the development of novel synthetic routes and molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3,4-dichlorothiophene-2-carbaldehyde with high purity (>95%)?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution in the thiophene ring.
  • Temperature Gradients : Maintain 50–70°C during formylation to minimize side reactions like over-halogenation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures improves purity.
  • Safety : Adopt protocols for handling chlorinated aldehydes, including glove-box use for air-sensitive steps and PPE compliance .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR Analysis : Compare ¹H/¹³C NMR peaks with literature data (e.g., aldehyde proton at δ 9.8–10.2 ppm, thiophene ring protons at δ 7.2–7.8 ppm).
  • HPLC-MS : Use C18 columns (acetonitrile/water mobile phase) to confirm molecular ion [M+H]⁺ at m/z 192.9 (calculated for C₅H₃Cl₂OS).
  • Elemental Analysis : Verify Cl content (~36.8% for two Cl atoms) to rule out impurities. Cross-reference with databases like ChemSpider for validation .

Advanced Research Questions

Q. How can computational modeling predict reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices, identifying electrophilic sites (e.g., aldehyde carbon) and nucleophilic regions (chlorine-substituted thiophene positions).
  • Transition State Analysis : Model Suzuki-Miyaura coupling pathways with Pd(PPh₃)₄ to predict regioselectivity in forming biaryl derivatives.
  • Validation : Correlate computational results with experimental outcomes (e.g., HPLC yield trends) to refine models .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Address discrepancies via:

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values in antimicrobial assays) and assess variables like solvent polarity (DMSO vs. ethanol) and cell line specificity.
  • Dose-Response Replication : Standardize assay conditions (e.g., 24-h exposure, 37°C) and use positive controls (e.g., ampicillin for bacteria).
  • Structural Analog Comparison : Benchmark against 4-hydroxybenzaldehyde derivatives, noting how chlorine substitution alters membrane permeability .

Q. How to design a kinetic study for degradation pathways of this compound under environmental conditions?

  • Methodological Answer :

  • Experimental Setup : Expose the compound to UV light (254 nm) and aqueous solutions (pH 4–10) at 25°C.
  • Sampling Intervals : Collect aliquots at 0, 6, 12, and 24 h for LC-MS analysis to track byproducts (e.g., dichlorothiophene carboxylic acid).
  • Kinetic Modeling : Apply pseudo-first-order rate equations (ln[C] vs. time) to derive half-lives. Compare with EPA guidelines for chlorinated pollutants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.